AKB48 N-(5-hydroxypentyl) metabolite

描述

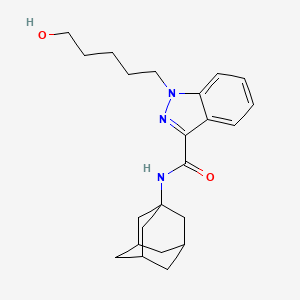

AKB48 (APINACA) is a synthetic cannabinoid receptor agonist with a structure featuring an adamantyl carboxamide core and a pentylindazole moiety. Its N-(5-hydroxypentyl) metabolite is a major urinary metabolite formed via hydroxylation of the terminal carbon of the pentyl side chain . This metabolite is characterized by:

- Molecular formula: C23H31N3O2

- Molecular weight: 381.5 g/mol

- Key structural features: Monohydroxylation at the fifth position of the N-pentyl chain and retention of the adamantyl group .

It serves as a critical biomarker for detecting AKB48 consumption in forensic and clinical toxicology, as parent compounds are rarely detectable in urine . The metabolite is stable under standard storage conditions and is typically quantified using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) .

属性

IUPAC Name |

N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUVNYPOUNCRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342413 | |

| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778734-77-2 | |

| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Structural Context and Precursor Selection

AKB48 (N-adamantyl-1-pentyl-1H-indazole-3-carboxamide) features a pentyl chain attached to the indazole nitrogen, which undergoes hydroxylation to form the N-(5-hydroxypentyl) metabolite. The synthetic route begins with the parent compound, AKB48, which shares structural similarities with JWH-018 adamantyl carboxamide and STS-135. Key precursors include indazole-3-carboxylic acid and 1-bromopentane, with amidation and alkylation as central reactions.

Alkylation and Hydroxylation Steps

The synthesis involves a two-step process:

-

Amidation : Indazole-3-carboxylic acid is coupled with 1-adamantylamine using carbodiimide-based coupling agents to form the core structure.

-

Alkylation : The N-pentyl side chain is introduced via alkylation with 1-bromopentane under basic conditions (e.g., sodium hydride in DMF).

-

Hydroxylation : The terminal carbon of the pentyl chain is selectively hydroxylated using oxidizing agents such as potassium permanganate (KMnO₄) or enzymatic catalysts.

Optimization of Reaction Conditions

-

Solvent System : Anhydrous DMF or ethanol is preferred for alkylation to minimize side reactions.

-

Temperature : Reactions proceed at 0–25°C to control exothermicity during alkylation.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the metabolite with >95% purity.

Table 1: Synthetic Parameters for this compound

| Parameter | Condition | Yield (%) |

|---|---|---|

| Alkylation Temperature | 0–25°C | 78 |

| Hydroxylation Agent | KMnO₄ in Acetone/Water (1:1) | 65 |

| Chromatography Purity | Silica Gel (Ethyl Acetate/Hexane) | 95 |

In Vitro Metabolic Preparation Using Human Liver Microsomes

Enzymatic Hydroxylation Pathways

Human liver microsomes (HLMs) catalyze the oxidation of AKB48’s pentyl chain via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C19. The metabolite forms through ω-hydroxylation, a common pathway for N-alkyl side chains in synthetic cannabinoids.

Incubation Protocol

-

Substrate Preparation : AKB48 (50 μM) is dissolved in methanol (<2% final concentration).

-

Reaction Mixture : Combines HLMs (1 mg/mL), NADPH regeneration system, and phosphate buffer (pH 7.4).

-

Incubation : Conducted at 37°C for 60 minutes, quenched with ice-cold ethanol, and centrifuged (12,000g, 10 min).

Metabolite Extraction and Analysis

Supernatants are analyzed via LC-MS/MS, monitoring transitions specific to the N-(5-hydroxypentyl) metabolite (e.g., m/z 382 → 259). Recovery rates exceed 85% using solid-phase extraction (C18 cartridges).

Table 2: Metabolic Generation Parameters

| Parameter | Value |

|---|---|

| Incubation Time | 60 minutes |

| CYP Isoforms Involved | CYP3A4, CYP2C19 |

| Metabolite Yield | 12–18% (relative to parent) |

Formulation and Stability Considerations

Solubility and Stock Solution Preparation

This compound exhibits solubility in DMF (30 mg/mL), DMSO (5 mg/mL), and ethanol (30 mg/mL). For in vivo studies, stock solutions are prepared at 10 mM in DMSO and diluted with PBS (pH 7.2) to 0.3 mg/mL.

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | 30 |

| DMSO | 5 |

| Ethanol | 30 |

| Ethanol:PBS (1:2) | 0.3 |

Analytical Validation and Quality Control

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite detection. Multiple reaction monitoring (MRM) transitions are optimized for specificity:

Purity Assessment

Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic signals for the hydroxylated pentyl chain (δ 3.60 ppm, -CH₂OH). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₃H₃₁N₃O₂, m/z 381.2415).

Applications in Forensic and Pharmacological Research

化学反应分析

反应类型: AKB48 N-(5-羟基戊基) 代谢物主要经历氧化反应。 N-戊基链的羟基化是关键反应,由细胞色素 P450 酶介导 . 其他可能的反应包括进一步氧化形成羧酸或缀合反应形成葡糖醛酸或硫酸酯。

常见试剂和条件:

氧化: 细胞色素 P450 酶、人肝微粒体、特定抑制剂。

缀合: 葡萄糖醛酸、硫酸、合适的转移酶。

主要产物:

氧化: 形成羧酸。

缀合: 形成葡糖醛酸和硫酸酯。

科学研究应用

AKB48 N-(5-羟基戊基) 代谢物主要用于法医和毒理学研究。 它作为一种参考标准,用于识别和定量生物样本中的合成大麻素代谢物 . 这对于药物检测、法医调查以及了解合成大麻素的代谢和药代动力学至关重要 .

作用机制

AKB48 N-(5-羟基戊基) 代谢物的作用机制与其与大麻素受体(尤其是 CB1 和 CB2 受体)的相互作用有关。 这些受体是内源性大麻素系统的一部分,该系统调节各种生理过程,包括疼痛感觉、情绪和食欲 . 该代谢物通过与这些受体结合来发挥作用,模拟内源性大麻素的作用 .

相似化合物的比较

Research Findings and Challenges

Variability in Human Metabolism

- Individual differences in hydroxylation efficiency lead to variable metabolite concentrations. For example, AKB48-N-pentanoic acid was undetectable in some urine samples despite confirmed AKB48 intake, likely due to sensitivity limits .

- 5F-AKB48 produces 37 metabolites in vitro versus 4 for AKB48 , complicating biomarker identification .

Forensic Implications

- Co-Elution Issues : AKB48 N-(5-hydroxypentyl) co-elutes with 5F-AKB48 metabolites in some methods, necessitating CID spectra validation .

- Legal Challenges : 5F-AKB48 was more prevalent than AKB48 in certain regions, but metabolite similarity complicates attribution .

Stability and Reactivity

生物活性

AKB48, a synthetic cannabinoid, has garnered attention for its complex pharmacological profile and the biological activity of its metabolites. Among these, the N-(5-hydroxypentyl) metabolite has been identified as significant in terms of receptor interaction and metabolic pathways. This article explores the biological activity of this metabolite, focusing on its receptor binding affinity, metabolic pathways, and implications for human health.

Chemical Structure and Metabolism

Chemical Structure

The N-(5-hydroxypentyl) metabolite of AKB48 features a hydroxyl group attached to a pentyl side chain. This modification is critical for its interaction with cannabinoid receptors.

Metabolic Pathways

Research indicates that AKB48 undergoes extensive metabolism primarily through cytochrome P450 enzymes. The primary metabolic pathways include:

- Hydroxylation : The introduction of hydroxyl groups at various positions on the pentyl chain.

- Dealkylation : Removal of alkyl groups leading to different metabolites.

- Ketone Formation : Conversion of hydroxylated metabolites into ketones.

In vitro studies using human liver microsomes (HLMs) have identified numerous metabolites, with hydroxylated forms being predominant. For instance, one study identified 41 metabolites from AKB48 and 37 from its fluorinated analogue 5F-AKB48, with hydroxylation being the most common transformation observed .

Receptor Binding Affinity

The biological activity of the N-(5-hydroxypentyl) metabolite is largely determined by its affinity for cannabinoid receptors, particularly CB1 and CB2. Studies have shown that:

- The hydroxypentyl metabolite retains significant binding affinity for CB1 receptors, although it is generally lower than that of the parent compound AKB48 .

- It exhibits higher efficacy in activating G protein signaling compared to THC, indicating a potent biological effect despite reduced affinity .

Pharmacological Effects

The pharmacological effects associated with the N-(5-hydroxypentyl) metabolite include:

- Psychoactive Effects : Similar to other cannabinoids, this metabolite can induce psychoactive effects such as euphoria and altered perception.

- Therapeutic Potential : Due to its interaction with cannabinoid receptors, there is ongoing research into its potential therapeutic applications in pain management and neurological disorders .

Case Studies and Clinical Implications

Several case studies have highlighted the clinical relevance of AKB48 and its metabolites:

- Toxicity Reports : Instances of severe toxicity related to synthetic cannabinoids have been documented. For example, a case series reported multiple hospitalizations linked to AKB48 use, emphasizing the need for awareness regarding its metabolites .

- Forensic Toxicology : The identification of AKB48 metabolites in urine samples from users has been pivotal in forensic toxicology. Metabolites like N-(5-hydroxypentyl) are crucial for distinguishing between synthetic cannabinoid use and other substances .

Data Tables

The following table summarizes key findings regarding the biological activity of the N-(5-hydroxypentyl) metabolite:

| Parameter | Value/Description |

|---|---|

| Receptor Affinity (CB1) | Moderate (lower than AKB48) |

| Efficacy | Higher than THC in G protein activation |

| Primary Metabolism Pathway | Hydroxylation (predominant), Dealkylation |

| Clinical Cases Documented | Multiple cases of toxicity reported |

常见问题

Q. Conflicting interpretations of m/z 232/251 fragments in metabolite spectra: How should researchers approach this ambiguity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。